Aquiledine
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Overview
Description
Aquiledine is a natural product found in Aquilegia ecalcarata with data available.
Scientific Research Applications
Structural Revision and Identification
- Structural Analysis : Aquiledine, along with other flavoalkaloids like isothis compound, underwent structural revision based on DFT calculation of NMR data, revealing critical insights into their molecular structure (Kawazoe et al., 2020).
- Discovery and Structure Determination : this compound and isothis compound were first isolated from Aquilegia ecalcarata, with their structures identified through spectral analysis (Chen et al., 2001).
Biological and Pharmacological Studies
- Phytochemical and Pharmacological Analysis : Studies have examined the phytochemical components and pharmacological activities of various Aquilaria species, revealing anti-inflammatory, anti-diabetic, anti-cancer, and other beneficial properties (Hashim et al., 2016).
- Analgesic and Anti-inflammatory Activities : The ethanol extract of Aquilaria sinensis leaves demonstrated significant analgesic and anti-inflammatory effects, supporting its traditional use in treating pain and inflammatory conditions (Zhou et al., 2008).
Plant and Environmental Studies
- Salt Tolerance in Aquilegia Species : Research on three Aquilegia species revealed insights into their salt tolerance, beneficial for urban landscaping in areas exposed to deicing salts (Chen et al., 2022).
- Genetic and Epigenetic Divergence : Studies on the genus Aquilegia's adaptive radiation have examined the genetic and epigenetic factors contributing to rapid species divergence (Wang et al., 2022).
Alzheimer’s Disease Research
- Acetylcholinesterase Inhibitors : Isolation of acetylcholinesterase inhibitors from Aquilaria subintegra suggested potential for Alzheimer's disease treatment (Bahrani et al., 2014).
- In Silico Study : Computational docking of agarwood compounds from Aquilaria with Alzheimer's disease molecular targets indicated potential therapeutic applications (Alugoju et al., 2023).
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-6-yl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C20H20N2O5/c23-13-10-16-18(14(24)9-15(27-16)11-5-2-1-3-6-11)19(25)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,10,12,15,23,25H,4,7-9H2,(H2,21,22,26)/t12?,15-/m0/s1 |
InChI Key |
NBILMSHCIXKQRW-CVRLYYSRSA-N |
Isomeric SMILES |
C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O |
Synonyms |
aquiledine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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